Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate
Overview
Description
“Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate” is a chemical compound with the CAS Number: 13544-07-5. Its molecular weight is 263.17 . The IUPAC name for this compound is methyl [2-nitro-4-(trifluoromethyl)phenyl]acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate” is 1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(10(11,12)13)5-8(6)14(16)17/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate” is a solid at ambient temperature . Its density is 1.402g/cm3 . The boiling point is 277.7ºC at 760mmHg .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate is significant in pharmaceuticals due to its ability to enhance the biological activity of drugs . This compound can serve as a precursor in synthesizing various pharmacologically active molecules, particularly those that target specific receptors or enzymes within the body. Its role in the development of new therapeutic agents is crucial, especially in the design of drugs with improved efficacy and metabolic stability.
Agrochemical Research
In agrochemical research, the trifluoromethyl group is often incorporated into pesticides and herbicides to improve their activity and durability . Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate could be utilized in the synthesis of novel agrochemicals that offer enhanced protection for crops against pests and diseases, contributing to increased agricultural productivity and food security.
Material Science
This compound’s derivatives are valuable in material science for the synthesis of advanced materials. The nitro and trifluoromethyl groups can influence the physical properties of materials, such as thermal stability and chemical resistance, making them suitable for specialized applications .
Analytical Chemistry
In analytical chemistry, Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate can be used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the accurate quantification and analysis of similar compounds in complex mixtures .
Environmental Science
The environmental fate of trifluoromethyl-containing compounds is of interest in environmental science. Researchers study the degradation products and pathways to assess the environmental impact and develop strategies for the safe disposal and treatment of these chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that the structure and location of the substituent groups on similar compounds can greatly influence their activity .
Biochemical Pathways
It’s worth noting that 2-nitro-4-(trifluoromethyl)phenol, a related compound, is a major product of the solution phase photodecomposition of fluorodifen .
Action Environment
It’s known that the compound is stable at ambient temperature .
properties
IUPAC Name |
methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(10(11,12)13)5-8(6)14(16)17/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQOIJIXNFOYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159348 | |
Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate | |
CAS RN |
13544-07-5 | |
Record name | Methyl 2-nitro-4-(trifluoromethyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13544-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013544075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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